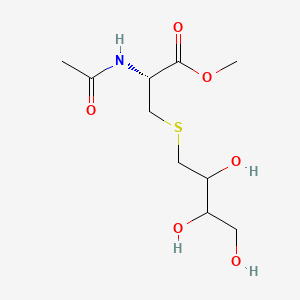
(S)-(+)-Ketoprofen-13C,d3
概述
描述
(S)-(+)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in research and analytical applications, where the incorporation of isotopes like carbon-13 and deuterium can help in tracing and studying metabolic pathways, drug interactions, and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Ketoprofen-13C,d3 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled benzene derivatives, which are then subjected to Friedel-Crafts acylation to introduce the ketone functionality. The stereochemistry is controlled through chiral catalysts or starting materials to ensure the (S)-enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of isotopically labeled reagents is carefully monitored to ensure the purity and consistency of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired isotopic enrichment and enantiomeric purity.
化学反应分析
Types of Reactions
(S)-(+)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitro-substituted aromatic compounds.
科学研究应用
(S)-(+)-Ketoprofen-13C,d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the drug in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals.
作用机制
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A longer-acting NSAID used for similar indications.
Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
(S)-(+)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for detailed tracing and analysis in research applications. This labeling provides a distinct advantage in studying the drug’s behavior in complex biological systems, offering insights that are not possible with non-labeled compounds.
属性
CAS 编号 |
1330260-99-5 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
258.296 |
IUPAC 名称 |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChI 键 |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
同义词 |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)
